molecular formula C19H22N2O3S B248729 2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone

Cat. No.: B248729
M. Wt: 358.5 g/mol
InChI Key: QRQGPEHZSQJNQJ-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Phenyl-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S . The compound consists of a phenyl group attached to an ethanone structure, with a piperazine ring substituted with a toluene sulfonyl group. This configuration is crucial for its biological activity.

Research indicates that compounds containing piperazine structures often interact with neurotransmitter systems, particularly in the central nervous system. The activity of this compound may involve modulation of serotonin and dopamine receptors, although specific receptor interactions for this compound require further elucidation.

Inhibition Studies

In vitro studies have shown that piperazine derivatives can exhibit inhibitory activity against various enzymes relevant to neurodegenerative diseases. For instance, multitarget-directed ligands derived from similar structures have demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .

CompoundAChE IC50 (μM)BuChE IC50 (μM)
2-Phenyl...TBDTBD
Compound 5d0.740.18

Case Study: Neuroprotective Effects

A notable case study involved the evaluation of piperazine derivatives in animal models. These studies revealed that compounds similar to this compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function in rodent models .

PET Imaging Studies

Recent advancements in imaging techniques have allowed researchers to visualize the binding dynamics of similar compounds within the brain. For example, PET imaging studies indicated that certain piperazine derivatives showed enhanced binding affinity to specific receptors, suggesting their potential as therapeutic agents for neurological disorders .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)21-13-11-20(12-14-21)19(22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

QRQGPEHZSQJNQJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.